molecular formula C9H12N2S B7763608 N'-ethyl-N-phenylcarbamimidothioic acid

N'-ethyl-N-phenylcarbamimidothioic acid

Cat. No.: B7763608
M. Wt: 180.27 g/mol
InChI Key: OROCFDLTBPBLFS-UHFFFAOYSA-N
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Description

N'-Ethyl-N-phenylcarbamimidothioic acid is a thiourea derivative characterized by a carbamimidothioic acid backbone substituted with an ethyl group at the N' position and a phenyl group at the N position.

Properties

IUPAC Name

N'-ethyl-N-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-10-9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROCFDLTBPBLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(NC1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C(NC1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-ethyl-N-phenylcarbamimidothioic acid typically involves the reaction of ethylamine and phenyl isothiocyanate. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N’-ethyl-N-phenylcarbamimidothioic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-ethyl-N-phenylcarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with sodium borohydride produces amines.

Scientific Research Applications

N’-ethyl-N-phenylcarbamimidothioic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-ethyl-N-phenylcarbamimidothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

(E)-N-Benzyl-N'-Phenylcarbamimidothioic Acid (CAS 726-25-0)

  • Structure : Replaces the ethyl group with a benzyl (C₆H₅CH₂) substituent at the N' position.
  • Molecular Formula : C₁₄H₁₃N₂S.
  • This compound is used in synthetic organic chemistry as a ligand or intermediate .

N,N'-Bis(4-Chlorophenyl)carbamimidothioic Acid Benzyl Ester (CAS 106696-20-2)

  • Structure : Features two 4-chlorophenyl groups at the N and N' positions, with a benzyl ester moiety.
  • Molecular Formula : C₂₀H₁₅Cl₂N₂S.
  • The ester group enhances stability but reduces hydrogen-bonding capacity compared to the free acid form .

N-(3-Bromobenzoyl)-N'-Phenylcarbamimidothioic Acid Ester (CAS 88241-02-5)

  • Structure : Incorporates a 3-bromobenzoyl group at the N position and a nitro-substituted ester.
  • Molecular Formula : C₂₂H₁₆BrN₃O₄S.
  • Key Differences: The bromine atom and nitro group enhance electrophilicity, favoring reactivity in cross-coupling reactions. The ester linkage differentiates it from the non-esterified parent acid, impacting solubility and metabolic stability .

Carbamimidothioic Acid Derivatives with Sulfonyl Groups (CAS 138535-05-4)

  • Structure : Contains a 4-chlorophenylsulfonyl group and allyl substituents.
  • Molecular Formula : C₂₃H₂₄ClN₃O₄S₂.
  • The allyl groups may confer reactivity in polymerization or click chemistry .

Ethyl N-Phenylcarboximidate (CAS 6780-49-0)

  • Structure : Replaces the thiourea moiety with a carboximidate group (C=O instead of C=S).
  • Molecular Formula: C₉H₁₁NO.
  • Key Differences : The oxygen atom in the carboximidate reduces nucleophilicity compared to the thio analog, altering applications in catalysis or as a protecting group in peptide synthesis .

Structural and Functional Group Analysis Table

Compound Name Substituents (N/N') Functional Groups Molecular Weight (g/mol) Key Applications
N'-Ethyl-N-phenylcarbamimidothioic acid Ethyl, Phenyl Carbamimidothioic acid ~193.3 (estimated) Agrochemical intermediates
(E)-N-Benzyl-N'-phenylcarbamimidothioic acid Benzyl, Phenyl Carbamimidothioic acid 241.3 Synthetic intermediates
N,N'-Bis(4-chlorophenyl)carbamimidothioic acid benzyl ester 4-Cl-Ph, Benzyl ester Ester, Thiourea 394.3 Pesticidal agents
N-(3-Bromobenzoyl)-N'-phenylcarbamimidothioic acid ester 3-Br-Benzoyl, Nitro ester Ester, Thiourea 498.3 Electrophilic reagents
Ethyl N-phenylcarboximidate Ethyl, Phenyl Carboximidate 149.2 Catalysis, Protecting groups

Research Findings and Implications

  • Steric and Electronic Effects : Bulky substituents (e.g., benzyl in ) reduce reactivity but enhance selectivity in target binding. Electronegative groups (e.g., Cl, Br) increase electrophilicity, favoring interactions with nucleophilic biological targets .
  • Functional Group Impact : Thiourea derivatives (C=S) exhibit stronger hydrogen-bonding than carboximidates (C=O), influencing their roles in enzyme inhibition or metal coordination .
  • Stability and Solubility : Esterified analogs () show improved hydrolytic stability but reduced aqueous solubility compared to free acids, affecting their pharmacokinetic profiles.

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